molecular formula C13H17N3O3 B2905358 1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine CAS No. 862685-95-8

1-Acetyl-4-(2-methyl-4-nitrophenyl)piperazine

Cat. No. B2905358
M. Wt: 263.297
InChI Key: FERROHDBOLXRKT-UHFFFAOYSA-N
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Patent
US07795283B2

Procedure details

1-Butyl-3-methylimidazolium hexafluorophosphate (1.75 g, 7.7 mmol) and acetyl piperazine (39.7 g, 309.4 mmol) was added to a stirred solution of 2-fluoro-5-nitrotoluene (12 g, 77.4 mmol) in MeCN (3 mL) and heated to 85° C. for 2 h. The reaction was cooled and concentrated in vacuo. Water (100 mL) was added to the resulting residue and the reaction extracted with EtOAc (3×100 mL). The solvent was dried (MgSO4), filtered, and concentrated in vacuo to yield the product as a yellow solid which was triturated with isohexane and dried in vacuo at 60° C.; 1H NMR δ 8.05 (2H, m), 7.14 (1H, d), 3.64-3.58 (4H, m), 3.05-2.94 (4H, m), 2.37 (3H, s), 2.37 (3H, s); MS m/e MH+ 264.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[P-](F)(F)(F)(F)F.C([N+]1C=CN(C)C=1)CCC.[C:18]([N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1)(=[O:20])[CH3:19].F[C:28]1[CH:33]=[CH:32][C:31]([N+:34]([O-:36])=[O:35])=[CH:30][C:29]=1[CH3:37]>CC#N>[C:18]([N:21]1[CH2:26][CH2:25][N:24]([C:28]2[CH:33]=[CH:32][C:31]([N+:34]([O-:36])=[O:35])=[CH:30][C:29]=2[CH3:37])[CH2:23][CH2:22]1)(=[O:20])[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.C(CCC)[N+]1=CN(C=C1)C
Name
Quantity
39.7 g
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Name
Quantity
12 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
3 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water (100 mL) was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
the reaction extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solvent was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.